N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the isoxazole ring to the benzamide core: This step involves the reaction of the isoxazole derivative with a benzamide precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and isoxazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a tool compound to study the effects of trifluoromethoxy and isoxazole groups on biological systems.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Its properties may be exploited in various industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-1-(5-methylisoxazol-4-yl)methanamine
- 1-(3,4-difluorobenzoyl)-4-[(5-methylisoxazol-4-yl)methyl]piperazine
- (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Uniqueness
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the isoxazole ring. These functional groups confer distinct chemical and biological properties, making the compound a valuable tool in various research applications.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-8-9(7-18-21-8)6-17-12(19)10-4-2-3-5-11(10)20-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBBAHTURQYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.